[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
Description
This compound features a methanone core linking two distinct moieties:
- Piperidine subunit: A 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group, where the chlorophenyl substituent enhances lipophilicity, and the hydroxyl group may contribute to hydrogen bonding .
This dual-substituted structure suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes modulated by piperidine and thiazole derivatives.
Properties
Molecular Formula |
C23H23ClN2O3S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-20(30-21(25-15)16-3-9-19(29-2)10-4-16)22(27)26-13-11-23(28,12-14-26)17-5-7-18(24)8-6-17/h3-10,28H,11-14H2,1-2H3 |
InChI Key |
VVLPWBCEEAXGER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving thiourea and α-haloketones.
Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through a methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, affecting biochemical pathways and cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and affecting downstream pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Variations in Piperidine/Thiazole Derivatives
The table below highlights key structural and functional differences between the target compound and analogous molecules:
Key Insights from Structural Comparisons
Piperidine vs. Piperazine :
- The target compound’s 4-hydroxypiperidine moiety may improve hydrogen bonding compared to piperazine derivatives (e.g., methylsulfonylpiperazine in ), which prioritize solubility via sulfonyl groups .
Thiazole Substitutions: The 4-methoxyphenyl group on the thiazole ring (target) contrasts with fluorophenyl substituents in .
Linker Effects: Methanone linkers (target compound) offer rigidity, whereas butanone () or piperidinylmethyl () linkers introduce flexibility, altering conformational preferences .
Chlorophenyl vs. Fluorophenyl :
- Chlorophenyl groups (target) increase lipophilicity compared to fluorophenyl derivatives, which may enhance membrane permeability but reduce metabolic stability .
Research Findings and Hypotheses
Pharmacological Implications
- Hydroxypiperidine : The hydroxyl group may interact with serine or threonine residues in enzymes, making the compound a candidate for kinase inhibitors .
- Thiazole Ring : The 4-methyl and 4-methoxyphenyl groups could synergize to modulate GABAA or 5-HT receptors, given the prevalence of thiazoles in CNS-active drugs .
Biological Activity
The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a piperidine ring with thiazole and phenyl groups, suggests a diverse range of pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of approximately 412.92 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C23 H25 Cl N2 O3 |
| Molecular Weight | 412.92 g/mol |
| LogP | 3.1739 |
| Polar Surface Area | 42.152 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the chlorophenyl and methoxyphenyl groups may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Interaction Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant pharmacological effects. For instance, the compound's affinity for opioid receptors has been assessed, revealing inhibition constants () of 0.31 nM for the µ-opioid receptor, indicating high potency in modulating pain pathways .
Biological Activity
Research indicates that this compound may exhibit a range of biological activities including:
- Antidepressant Effects : Similar compounds have shown potential as antidepressants by modulating neurotransmitter levels.
- Anti-inflammatory Properties : The thiazole moiety is known to contribute to anti-inflammatory activity, making this compound a candidate for treating inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, particularly against specific cancer lines .
Case Studies
Several studies have explored the efficacy of this compound:
- Pain Management : A study assessed the analgesic properties in animal models, demonstrating significant pain relief comparable to standard opioid treatments.
- Cancer Cell Line Testing : In vitro tests against human cancer cell lines showed promising results, with IC50 values indicating effective cytotoxicity at low concentrations .
- Neurotransmitter Modulation : Research on neurotransmitter release indicated that the compound could enhance serotonin levels, potentially alleviating symptoms of depression.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(2-methoxyethyl)aniline | Similar aromatic substitution | Antidepressant |
| Indomethacin | Indole structure, carboxylic acid | Anti-inflammatory |
| Piperine | Piperidine ring, phenolic structure | Bioactive in various pathways |
The unique combination of hydroxypiperidine and thiazole frameworks in our compound may confer distinct pharmacological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
